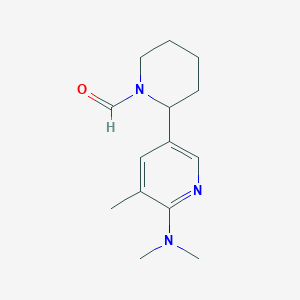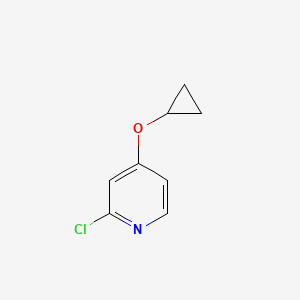
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ヨード-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチルは、ピラゾール類に属する有機化合物です。ピラゾール類は、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、エチルエステル基、ヨウ素原子、およびピラゾール環に結合したメチル基の存在を特徴としています。
準備方法
合成経路と反応条件
3-(4-ヨード-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチルの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることにより合成できます。
エステル化: 最後のステップは、ピラゾール誘導体を、炭酸カリウムなどの塩基の存在下で臭化エチル酢酸とエステル化することです。
工業生産方法
この化合物の工業生産には、同様の合成経路が含まれる場合がありますが、大規模生産用に最適化されています。これには、連続フローリアクター、自動合成、および精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
3-(4-ヨード-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチルは、次のようなさまざまな化学反応を受ける可能性があります。
置換反応: ヨウ素原子は、求核置換反応によって他の置換基に置き換えることができます。
酸化と還元: この化合物は、適切な条件下で酸化または還元されて、異なる誘導体を形成できます。
カップリング反応: この化合物は、鈴木カップリングやヘックカップリングなどのカップリング反応に参加して、より複雑な分子を形成できます。
一般的な試薬と条件
求核置換: アジ化ナトリウムやチオシアン酸カリウムなどの試薬を使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
カップリング反応: パラジウム触媒と炭酸カリウムなどの塩基が一般的に使用されます。
主要生成物
これらの反応から形成される主要生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応では、アジド誘導体またはチオシアナート誘導体が得られる可能性があり、カップリング反応では、ビアリール化合物が生成される可能性があります。
科学研究における用途
3-(4-ヨード-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチルは、科学研究でいくつかの用途があります。
医薬品化学: 抗炎症薬や抗がん剤などの潜在的な医薬品の合成のためのビルディングブロックとして使用できます。
有機合成: この化合物は、より複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: ピラゾール誘導体の生物活性を理解するための研究で使用できます。
材料科学: この化合物は、特定の特性を持つ新材料の開発に使用できます。
科学的研究の応用
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
3-(4-ヨード-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチルの作用機序は、特定の用途によって異なります。医薬品化学では、この化合物は、酵素や受容体などの生物学的標的に結合して、治療効果をもたらす可能性があります。ヨウ素原子とエステル基は、標的分子に対する化合物の結合親和性と特異性に重要な役割を果たす可能性があります。
類似の化合物との比較
類似の化合物
3-(4-ヨード-1H-ピラゾール-1-イル)プロパン酸メチル: 同様の構造ですが、エチルエステル基ではなくメチルエステル基を持っています。
3-(4-クロロ-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチル: 同様の構造ですが、ヨウ素原子ではなく塩素原子を持っています。
3-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチル: 同様の構造ですが、ヨウ素原子ではなく臭素原子を持っています。
ユニークさ
3-(4-ヨード-3-メチル-1H-ピラゾール-1-イル)プロパン酸エチルは、ヨウ素原子の存在によってユニークです。ヨウ素原子は、その反応性と生物活性を大きく左右することができます。ヨウ素原子は、他のハロゲンでは不可能な特定の相互作用に関与することができ、この化合物は特定の用途で特に価値があります。
類似化合物との比較
Similar Compounds
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of an iodine atom.
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
特性
分子式 |
C9H13IN2O2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC名 |
ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |
InChIキー |
WTXHABNPVYPSER-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C=C(C(=N1)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)






